(S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of trifluoromethyl groups and a tert-butoxycarbonyl-protected amino group makes it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amino acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected amino acid.
Introduction of the Benzyl Group: The benzyl group with trifluoromethyl substituents is introduced via a nucleophilic substitution reaction.
Final Product Formation: The final product is obtained after purification, typically using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
(S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The Boc-protected amino group can be selectively deprotected to reveal the active amino acid, which can then interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3,5-Dimethylbenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- (S)-2-(3,5-Dichlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- (S)-2-(3,5-Difluorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
The presence of trifluoromethyl groups in (S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid distinguishes it from similar compounds. These groups confer unique electronic and steric properties, enhancing the compound’s reactivity and stability in various chemical reactions.
Properties
Molecular Formula |
C17H19F6NO4 |
---|---|
Molecular Weight |
415.33 g/mol |
IUPAC Name |
(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-8-10(13(25)26)4-9-5-11(16(18,19)20)7-12(6-9)17(21,22)23/h5-7,10H,4,8H2,1-3H3,(H,24,27)(H,25,26)/t10-/m0/s1 |
InChI Key |
KBAIKGYJJCTTBV-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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